molecular formula C13H17N3O B117837 4-Dimethylamino Antipyrine-d6 CAS No. 91419-95-3

4-Dimethylamino Antipyrine-d6

Cat. No. B117837
CAS RN: 91419-95-3
M. Wt: 237.33 g/mol
InChI Key: RMMXTBMQSGEXHJ-XERRXZQWSA-N
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Description

4-Dimethylamino Antipyrine-d6, also known as 4-(Dimethylamino-d6)-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one, is a stable isotope labelled compound . It has a molecular formula of C13H11D6N3O and a molecular weight of 237.33 . It is part of the 4-Dimethylaminoantipyrine API family .


Molecular Structure Analysis

The molecular structure of 4-Dimethylamino Antipyrine-d6 is represented by the formula C13H11D6N3O . This indicates that the molecule is composed of 13 carbon atoms, 11 hydrogen atoms, 6 deuterium atoms (a stable isotope of hydrogen), 3 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

4-Dimethylamino Antipyrine-d6 appears as small colorless crystals or white crystalline powder . It is water-soluble and its aqueous solution is slightly alkaline to litmus, with a pH of 7.5-9 for a 5% water solution . It is odorless and has a slightly bitter taste .

Safety And Hazards

4-Dimethylamino Antipyrine-d6 is considered hazardous. Symptoms of exposure can include allergic reactions, strong spasmolytic effect on smooth muscle of peripheral blood vessels, irritability, palsy, copious sweating, dilated pupils, sharp drop then rise in body temperature, dysuria, dyspnea, anxiety, tenesmus, urinary frequency, intermittent fever, fatty infiltration of the liver, heart muscle degeneration and death due to circulatory failure following cardiovascular collapse . When heated to decomposition, this compound emits toxic fumes of nitrogen oxides .

properties

IUPAC Name

4-[bis(trideuteriomethyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11/h5-9H,1-4H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMXTBMQSGEXHJ-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylamino Antipyrine-d6

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